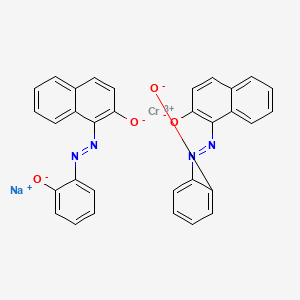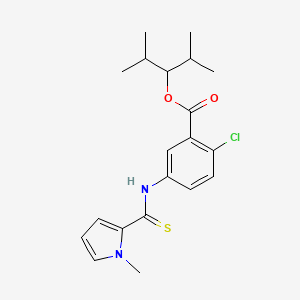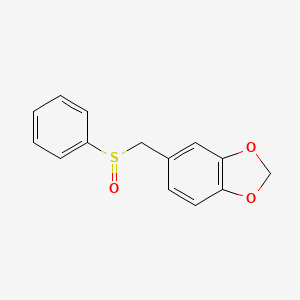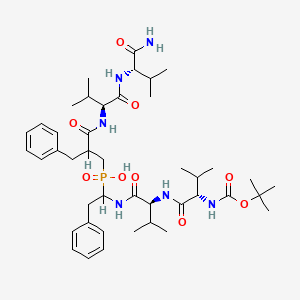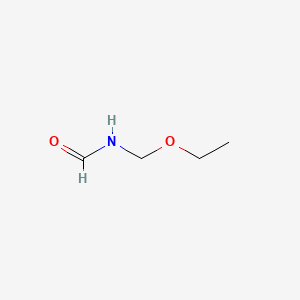
Ethoxymethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxymethylformamide is an organic compound with the molecular formula C4H9NO2 It is a formamide derivative, characterized by the presence of an ethoxy group attached to the nitrogen atom of the formamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethoxymethylformamide can be synthesized through the reaction of ethyl formate with methylamine. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the process. The general reaction is as follows: [ \text{Ethyl Formate} + \text{Methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamide derivatives under solvent-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Ethoxymethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethoxymethylformamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes
Mécanisme D'action
The mechanism of action of ethoxymethylformamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the ethoxy group is replaced by other functional groups. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Dimethylformamide (DMF): A widely used solvent with similar formamide structure but with two methyl groups instead of an ethoxy group.
N-Methylformamide (NMF): Another formamide derivative with a single methyl group.
Uniqueness of Ethoxymethylformamide: this compound is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to other formamide derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role .
Propriétés
Numéro CAS |
38952-30-6 |
|---|---|
Formule moléculaire |
C4H9NO2 |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
N-(ethoxymethyl)formamide |
InChI |
InChI=1S/C4H9NO2/c1-2-7-4-5-3-6/h3H,2,4H2,1H3,(H,5,6) |
Clé InChI |
JSZMWHPRZAGZLX-UHFFFAOYSA-N |
SMILES canonique |
CCOCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


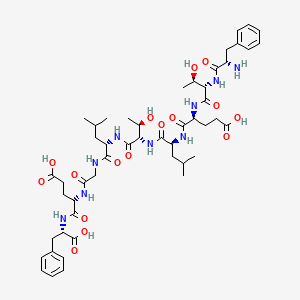
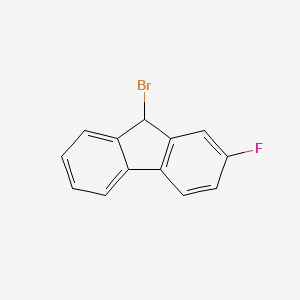
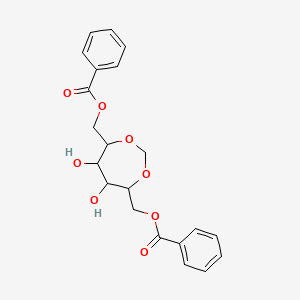


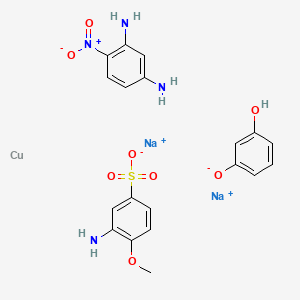
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
